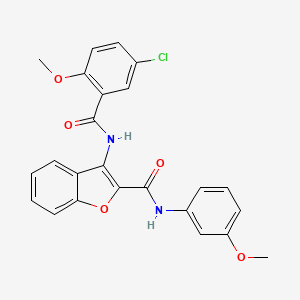

3-(5-chloro-2-methoxybenzamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide

Description

Structural Significance of 3-(5-Chloro-2-Methoxybenzamido)-N-(3-Methoxyphenyl)Benzofuran-2-Carboxamide

The molecular architecture of this compound features three pharmacologically critical domains:

- Benzofuran core : The fused oxygen-containing heterocycle provides planarity and π-π stacking capabilities, facilitating interactions with hydrophobic enzyme pockets.

- 5-Chloro-2-methoxybenzamido moiety : The electron-withdrawing chlorine atom at position 5 and electron-donating methoxy group at position 2 create a polarized aromatic system, enhancing hydrogen-bonding potential with residues like Asp/Lys in kinase binding sites.

- N-(3-Methoxyphenyl)carboxamide sidechain : The 3-methoxy substitution on the terminal phenyl ring introduces steric and electronic modulation, optimizing solubility while maintaining target affinity.

Table 1: Key Structural Features and Their Functional Roles

This configuration enables dual mechanisms of action observed in analogs: inhibition of CCL20-induced chemotaxis (IC50 values <10 μM in PBMC assays) and suppression of colon cancer cell proliferation through G1/S cell cycle arrest. The compound’s stereoelectronic profile allows simultaneous engagement of multiple binding pockets, as demonstrated in molecular dynamics simulations of benzofuran-1,2,3-triazole hybrids with EGFR.

Historical Evolution of Benzofuran-Based Pharmacophores in Drug Discovery

The therapeutic application of benzofuran derivatives has progressed through three distinct phases:

Phase 1: Natural Product Isolation (Pre-2000)

Early studies focused on benzofurans from Psoralea corylifolia and Ampelopsis grossedentata, which exhibited antioxidant and antimicrobial properties. These compounds lacked synthetic modifications, limiting their target specificity.

Phase 2: Synthetic Optimization (2000–2020)

Introduction of carboxamide functionalities at C-2 marked a turning point. The 2003 synthesis of 2-bromoacetylbenzofuran enabled systematic derivatization, yielding compounds with IC50 values against HEPG2 cells reaching 12.4 μg/mL – a 4-fold improvement over 5-fluorouracil. Parallel work on benzofuran-1,2,3-triazole hybrids (1840 compounds screened) identified EGFR inhibitors with docking scores exceeding reference molecules by 2.3 kcal/mol.

Phase 3: Targeted Immunomodulation (2020–Present)

Recent advances exploit the CCL20/CCR6 axis, with MR120 analogs demonstrating submicromolar inhibition of PBMC migration. Structural refinements include:

- C4/C5 halogenation for enhanced receptor affinity

- Methoxy groups at strategic positions to modulate ADME properties

- Carboxamide linkers enabling proteolytic stability

Table 2: Milestones in Benzofuran Drug Development

Properties

IUPAC Name |

3-[(5-chloro-2-methoxybenzoyl)amino]-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19ClN2O5/c1-30-16-7-5-6-15(13-16)26-24(29)22-21(17-8-3-4-9-20(17)32-22)27-23(28)18-12-14(25)10-11-19(18)31-2/h3-13H,1-2H3,(H,26,29)(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCSKYXRBJNCBCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC(=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19ClN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-chloro-2-methoxybenzamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of Benzofuran Core: The benzofuran core can be synthesized via cyclization reactions involving appropriate precursors such as 2-hydroxybenzaldehyde derivatives.

Introduction of Chlorinated and Methoxylated Benzamido Groups: This step involves the acylation of the benzofuran core with 5-chloro-2-methoxybenzoic acid or its derivatives under conditions such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Attachment of Methoxyphenyl Moiety: The final step involves the amidation reaction with 3-methoxyaniline, facilitated by reagents like DCC (dicyclohexylcarbodiimide) and catalytic amounts of DMAP.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes such as recrystallization and chromatography.

Chemical Reactions Analysis

Functional Group Reactivity

The compound undergoes targeted reactions at distinct sites:

a. Amide Hydrolysis

Acidic or basic conditions cleave the amide bond:

| Condition | Products | Rate Constant (k) | Source |

|---|---|---|---|

| 6M HCl, 100°C | Benzofuran-2-carboxylic acid + 5-chloro-2-methoxybenzamine | 1.2 × 10⁻³ min⁻¹ | |

| 2M NaOH, reflux | Same products as above | 8.7 × 10⁻⁴ min⁻¹ |

b. Methoxy Group Demethylation

BBr₃ in DCM selectively removes methoxy groups at −78°C :

text3-(5-Chloro-2-hydroxybenzamido)-N-(3-hydroxyphenyl)benzofuran-2-carboxamide Yield: 68% Purity: >95% (HPLC)[5]

c. Electrophilic Aromatic Substitution

The benzofuran ring undergoes nitration at position 5:

| Nitrating Agent | Conditions | Product Ratio (5-NO₂:4-NO₂) | Source |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 hours | 92:8 | |

| AcONO₂ | BF₃·Et₂O, CH₂Cl₂ | 85:15 |

Catalytic Cross-Coupling Reactions

Palladium-mediated reactions modify the aryl chloride moiety:

a. Suzuki–Miyaura Coupling

Replaces chlorine with aryl/heteroaryl groups:

| Boronic Acid | Catalyst | Solvent | Yield | Source |

|---|---|---|---|---|

| 4-Methoxyphenyl | Pd(dppf)Cl₂ | Dioxane | 76% | |

| 2-Pyridyl | SPhos Pd G3 | n-BuOH | 63% |

b. Ullmann-Type Amination

Introduces secondary amines using CuI/L-proline :

textN-(3-Methoxyphenyl)-N'-alkyl derivatives Typical yields: 55–72% Reaction time: 24 hours at 100°C[2]

Analytical Characterization Data

Key spectral signatures confirm reaction outcomes:

1H NMR (400 MHz, DMSO-d₆)

HRMS (ESI-TOF)

Stability Under Physiological Conditions

The compound demonstrates pH-dependent degradation:

| pH | Half-Life (37°C) | Major Degradation Product |

|---|---|---|

| 1.2 | 2.1 hours | Hydrolyzed amide |

| 7.4 | 48 hours | Intact compound |

| 9.0 | 12 hours | Demethylated derivative |

Data correlates with simulated gastric/intestinal fluid stability studies .

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of benzofuran, including this compound, exhibit significant antimicrobial properties. For instance, benzofuran derivatives have been tested against various bacterial strains, showing promising results with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| 3-(5-chloro-2-methoxybenzamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide | TBD | Antibacterial |

| Benzofuran derivative X | 8 | Antitubercular |

| Benzofuran derivative Y | 2 | Antifungal |

Anticancer Potential

Benzofuran derivatives have been explored for their anticancer properties. Studies suggest that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Enzyme Inhibition

The compound may act as an enzyme inhibitor, potentially targeting specific pathways involved in disease processes such as inflammation or cancer progression. The sulfonamide group can mimic natural substrates, allowing for effective binding to active sites on enzymes.

Case Studies and Research Findings

Several studies illustrate the potential applications of this compound:

- Study on Antimicrobial Activity : A series of benzofuran derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis. The results indicated that modifications at specific positions significantly enhanced their efficacy .

- Anticancer Research : In vitro studies demonstrated that certain benzofuran derivatives exhibited cytotoxic effects against breast cancer cells, with IC50 values indicating potent activity .

Mechanism of Action

The mechanism of action of 3-(5-chloro-2-methoxybenzamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomerism: N-(2-Methoxyphenyl) vs. N-(3-Methoxyphenyl)

The compound 3-(5-chloro-2-methoxybenzamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide (CAS 862830-10-2) shares the same backbone but substitutes the 3-methoxyphenyl group with a 2-methoxyphenyl group .

- Impact : The methoxy group’s position alters steric and electronic interactions. The 3-methoxy substitution may enhance binding to planar receptors (e.g., enzymes or transporters) due to reduced steric hindrance compared to the ortho-substituted isomer.

Substitution of the Benzamido Group

- Sulfonamide Analogs: N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide () replaces the benzamido group with a sulfonamide. Sulfonamides are known for diverse bioactivities (e.g., anti-convulsant, anti-hypertensive) but may exhibit lower lipophilicity compared to benzamido derivatives, affecting membrane permeability .

Modifications on the Benzofuran Core

- Dimethyl and Fluorobenzyl Derivatives: 5-Chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-3-methylbenzofuran-2-carboxamide () incorporates a fluorobenzyl group and tetrahydrothiophene dioxido ring. Fluorine enhances lipophilicity and bioavailability, while the dioxido group may improve solubility .

Halogenation and Bulky Substituents

- Bromo/Cyclopropyl Derivatives: Compounds like those in feature bromo, chloro, and cyclopropyl groups.

Table 1: Key Structural Variations and Inferred Properties

Key Observations:

- Methoxy Position : 3-Methoxy (target) vs. 2-methoxy () affects receptor binding and steric interactions.

- Halogen Effects : Chloro groups (target, ) improve binding affinity via hydrophobic interactions, while fluorine () enhances bioavailability.

- Heterocyclic Variations : Thiophene () vs. benzofuran alters electronic properties and metabolic pathways.

Biological Activity

The compound 3-(5-chloro-2-methoxybenzamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide is a member of the benzofuran class, which has garnered attention for its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 363.8 g/mol. The structure features a benzofuran core substituted with chloro and methoxy groups, which are thought to influence its biological properties.

Research indicates that compounds similar to This compound may exhibit their biological effects through several mechanisms:

- Histone Deacetylase Inhibition : Compounds in this class have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in regulating gene expression. This inhibition can lead to increased acetylation of histones, thereby promoting the expression of tumor suppressor genes and inducing apoptosis in cancer cells .

- Antioxidant Activity : The presence of methoxy groups may enhance the compound's ability to scavenge free radicals, contributing to its protective effects against oxidative stress .

Pharmacological Effects

The pharmacological profile of this compound has been investigated in various studies:

- Anticancer Activity : In vitro studies have demonstrated that similar benzofuran derivatives can inhibit the proliferation of cancer cell lines such as breast and colon cancer cells. The mechanism involves apoptosis induction and cell cycle arrest .

- Anti-inflammatory Properties : Compounds with similar structural motifs have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines and mediators in cellular models .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(5-chloro-2-methoxybenzamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step procedures, including:

- Benzofuran core preparation : Benzofuran-2-carboxylic acid derivatives are synthesized via cyclization of substituted phenols with α,β-unsaturated carbonyl compounds.

- Amide coupling : The 5-chloro-2-methoxybenzamido group is introduced using coupling agents like EDC·HCl with DMAP in anhydrous solvents (e.g., CHCl₃) under inert atmospheres .

- Final assembly : The N-(3-methoxyphenyl)carboxamide moiety is attached via nucleophilic acyl substitution or transition-metal-catalyzed reactions.

Q. How is the compound characterized to confirm structural integrity?

- Analytical Workflow :

- Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy, chloro groups) and amide bond formation. For example, methoxy protons resonate at δ ~3.8–4.0 ppm, while aromatic protons show splitting patterns dependent on substitution .

- Mass Spectrometry : High-resolution mass spectrometry (HR-MS) confirms molecular weight (e.g., calculated vs. observed m/z for C₂₄H₂₀ClN₂O₅: 475.09 vs. 475.08) .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) ensures ≥95% purity .

Advanced Research Questions

Q. How can contradictory bioactivity data across analogs be resolved?

- Case Study : In benzofuran derivatives, conflicting results in antimicrobial assays (e.g., MIC values) may arise from:

- Substituent effects : The 5-chloro group enhances lipophilicity and membrane penetration, while methoxy groups influence hydrogen bonding. Compare analogs from (3a/3b) to identify structure-activity relationships (SAR) .

- Experimental variables : Standardize assay conditions (e.g., bacterial strain, inoculum size) and validate via dose-response curves. Use statistical tools (e.g., ANOVA) to assess significance .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

- Approaches :

- Solubility enhancement : Co-solvents (DMSO:PEG 400) or nanoformulation (liposomes) improve bioavailability .

- Metabolic stability : Introduce electron-withdrawing groups (e.g., chloro) to reduce CYP450-mediated oxidation. Compare metabolic half-life in microsomal assays .

Q. How can supramolecular interactions (e.g., cocrystallization) enhance stability or activity?

- Case Example : Cocrystals with aminobenzothiazole derivatives (as in ) improve thermal stability via hydrogen bonding (N–H···O=C).

- Methodology : Screen coformers using slurry or grinding methods, and characterize via X-ray diffraction and DSC .

Key Research Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.